molecular formula C17H16N2O2S B300881 5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone

5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone

Cat. No. B300881
M. Wt: 312.4 g/mol
InChI Key: DOXQQPOITRFZKP-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone is a synthetic compound that has gained significant attention in scientific research. It is a member of the imidazolidinone family and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth of cancer cells by interfering with various cellular processes such as DNA synthesis and cell division.
Biochemical and Physiological Effects:
5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone has been found to have several biochemical and physiological effects. It has been found to induce oxidative stress in cancer cells, leading to their death. The compound has also been found to inhibit the activity of various enzymes such as topoisomerase and tyrosinase. In addition, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone is its potent anticancer activity. The compound has been found to be effective against various types of cancer cells, making it a promising candidate for further development as an anticancer drug. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in vivo and to determine its pharmacokinetic properties. Finally, the compound can be modified to improve its solubility and bioavailability, which can enhance its potential as an anticancer drug.
Conclusion:
In conclusion, 5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone is a synthetic compound that has shown promising anticancer and antimicrobial activity. The compound has several biochemical and physiological effects and has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of the compound and to evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-ethoxy-1-naphthaldehyde and thiosemicarbazide in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is carried out under reflux conditions and the product is obtained as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also been found to possess antimicrobial activity against various pathogenic microorganisms such as bacteria and fungi.

properties

Product Name

5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-3-21-15-9-8-11-6-4-5-7-12(11)13(15)10-14-16(20)19(2)17(22)18-14/h4-10H,3H2,1-2H3,(H,18,22)/b14-10-

InChI Key

DOXQQPOITRFZKP-UVTDQMKNSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)N3)C

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N3)C

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.